1-[(1H-Indol-4-yl)oxy]-3-[(2-methylpropyl)amino]propan-2-ol
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Overview
Description
1-[(1H-Indol-4-yl)oxy]-3-[(2-methylpropyl)amino]propan-2-ol is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals .
Preparation Methods
The synthesis of 1-[(1H-Indol-4-yl)oxy]-3-[(2-methylpropyl)amino]propan-2-ol typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others.
Attachment of the Propanol Group: The propanol group is introduced through a series of reactions involving the appropriate reagents and conditions.
Industrial Production: Industrial production methods often involve optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-[(1H-Indol-4-yl)oxy]-3-[(2-methylpropyl)amino]propan-2-ol undergoes various chemical reactions, including:
Scientific Research Applications
1-[(1H-Indol-4-yl)oxy]-3-[(2-methylpropyl)amino]propan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(1H-Indol-4-yl)oxy]-3-[(2-methylpropyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(1H-Indol-4-yl)oxy]-3-[(2-methylpropyl)amino]propan-2-ol can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active structures.
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their antiviral activities.
These compounds share the indole nucleus but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound .
Properties
CAS No. |
76989-18-9 |
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Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
1-(1H-indol-4-yloxy)-3-(2-methylpropylamino)propan-2-ol |
InChI |
InChI=1S/C15H22N2O2/c1-11(2)8-16-9-12(18)10-19-15-5-3-4-14-13(15)6-7-17-14/h3-7,11-12,16-18H,8-10H2,1-2H3 |
InChI Key |
HYJVSANQSVBWFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC(COC1=CC=CC2=C1C=CN2)O |
Origin of Product |
United States |
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